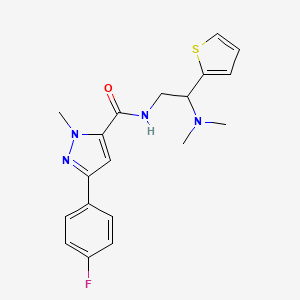
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a unique chemical entity. Its intricate structure combines several functional groups and ring systems, leading to a versatile range of chemical properties and potential applications. This article delves into its preparation methods, chemical reactions, applications in scientific research, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Initial Formation of Pyridazin-3-yl Derivative: : Starting with 6-methylpyridazine, the compound is chlorinated to form 6-chloromethylpyridazine.
Substitution with Piperidine: : The chlorinated derivative then undergoes a substitution reaction with piperidine in a solvent such as dichloromethane or acetonitrile, facilitated by a base like potassium carbonate.
Formation of Pyridin-2(1H)-one Core: : The compound is then coupled with pyridin-2(1H)-one through a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final structure.
Industrial Production Methods
Industrial production may scale up the synthesis using optimized reaction conditions:
Catalysts: : Utilization of catalysts like palladium in Suzuki or Stille coupling reactions can enhance yield.
Optimization of Solvents: : Large-scale processes may involve greener solvents to minimize environmental impact.
Temperature and Pressure Control: : Precise control of reaction temperatures and pressures to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the methyl group of the pyridazine ring, using reagents like KMnO₄ or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation of any unsaturated bonds using catalysts like palladium on carbon.
Substitution: : The compound can engage in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Solvents: : Dichloromethane, acetonitrile, ethanol.
Major Products Formed
Oxidation: : Conversion of methyl group to carboxylic acid or aldehyde derivatives.
Reduction: : Saturated derivatives of the pyridazine ring.
Substitution: : New derivatives with functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry
This compound's complex structure makes it a prime candidate for studying various chemical reactions and developing new synthetic methodologies.
Biology
In biological research, it can be used to study enzyme inhibition, receptor binding, and other biochemical pathways due to its multifaceted interactions with biomolecules.
Medicine
Industry
It may find use in the development of new materials, agrochemicals, and as an intermediate in the synthesis of other complex molecules.
作用機序
Molecular Targets
The compound might interact with specific enzymes, receptors, or proteins, influencing their activity.
Pathways Involved
Potential pathways include inhibition of enzymatic activity, modulation of receptor signaling pathways, and disruption of specific protein-protein interactions.
類似化合物との比較
Similar Compounds
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-pyridine
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-benzene
Highlighting Its Uniqueness
The compound's unique combination of pyridazinyl and piperidine moieties, coupled with the pyridin-2(1H)-one core, grants it distinct chemical properties and biological activities compared to its analogs.
特性
IUPAC Name |
3-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-4-5-14(19-18-11)23-12-6-9-20(10-7-12)16(22)13-3-2-8-17-15(13)21/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQNJZKJMWEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)


![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)

![[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol](/img/structure/B2821418.png)


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)
